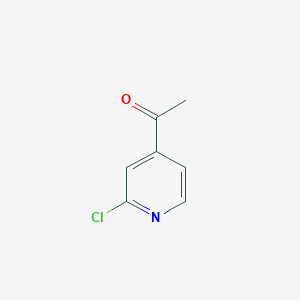

1-(2-Chloropyridin-4-yl)ethanone

概要

説明

ビスナフィドジメシレートは、ブリストル・マイヤーズスクイブ社が開発した、潜在的な抗がん剤であるビスナフタリミド誘導体です。 DNAインターカレーターおよびトポイソメラーゼII阻害剤として作用するため、がん治療の有望な候補となっています 。 この化合物は臨床試験で研究されており、特に難治性の固形腫瘍への効果が注目されています .

準備方法

ビスナフィドジメシレートの合成には、ビスナフタリミド誘導体の調製が含まれます。一般的な合成経路には、以下のステップが含まれます。

ナフタリミド核の形成: ナフタリミド核は、ナフタル酸無水物と適切なアミンとの縮合によって合成されます。

ビス置換: ナフタリミド核は、適切な試薬を用いてビス置換を受け、ビスナフタリミド構造を形成します。

ジメシレート形成: 最後のステップは、メチルスルホン酸を用いてビスナフタリミド誘導体をジメシレート塩形に変換することです.

ビスナフィドジメシレートの工業的生産方法では、これらの合成ステップを最適化して、高収率と高純度、ならびに大規模生産へのスケーラビリティを確保する必要があります。

化学反応の分析

ビスナフィドジメシレートは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特にナフタリミド核で酸化反応を起こす可能性があります。

還元: 還元反応も起こり、ナフタリミド構造に影響を与える可能性があります。

置換: ビスナフィドジメシレートは、ナフタリミド核の官能基が他の基に置換される置換反応に関与することができます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学的研究の応用

ビスナフィドジメシレートは、以下を含むいくつかの科学研究の応用があります。

化学: この化合物は、DNAインターカレーションおよびトポイソメラーゼII阻害の研究のためのモデルシステムとして使用されます。

生物学: 生物学的研究では、ビスナフィドジメシレートは、DNA結合のメカニズムと、DNAインターカレーションが細胞プロセスに与える影響を調べるために使用されます。

医学: ビスナフィドジメシレートの主な医学的用途は、がん研究であり、結腸直腸がんや固形腫瘍などのさまざまな種類のがん治療の潜在的な可能性について研究されています.

作用機序

ビスナフィドジメシレートは、主に2つのメカニズムを通じて効果を発揮します。

DNAインターカレーション: この化合物は、DNA二重らせんにインターカレーションし、DNAの正常な構造と機能を阻害します。

トポイソメラーゼII阻害: ビスナフィドジメシレートは、DNA複製と修復に関与する酵素であるトポイソメラーゼIIを阻害します。

ビスナフィドジメシレートの分子標的はDNAとトポイソメラーゼIIであり、関与する経路はDNA損傷応答とアポトーシスに関連しています .

類似の化合物との比較

ビスナフィドジメシレートは、DNAインターカレーターとトポイソメラーゼII阻害剤という二重の作用機序を持つという点で、ビスナフタリミド誘導体の中でユニークです。類似の化合物には以下のようなものがあります。

エリナフィド: 同様のDNAインターカレーションおよびトポイソメラーゼII阻害特性を持つ別のビスナフタリミド誘導体。

LU 79553: 強力な抗がん活性を有するビスインターカレーション剤。

BisBFI: DNA結合特性と細胞毒性効果について研究されているビスナフタリミド誘導体.

これらの化合物は、同様の作用機序を共有していますが、具体的な化学構造と生物学的活性は異なり、ビスナフィドジメシレートのユニークさを強調しています .

類似化合物との比較

Bisnafide dimesylate is unique among bis-naphthalimide derivatives due to its dual mechanism of action as a DNA intercalator and topoisomerase II inhibitor. Similar compounds include:

Elinafide: Another bis-naphthalimide derivative with similar DNA intercalation and topoisomerase II inhibition properties.

LU 79553: A bisintercalating agent with potent anticancer activity.

BisBFI: A bis-naphthalimide derivative studied for its DNA-binding properties and cytotoxic effects.

These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the uniqueness of bisnafide dimesylate .

生物活性

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-pyridinyl ethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and its potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its chlorinated pyridine ring attached to an ethanone moiety. The molecular formula is C_8H_8ClN_O, and its IUPAC name reflects its structural features. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cell Cycle Regulation : As a member of the phthalimide class, it may influence cell cycle progression and apoptosis through DNA intercalation and topoisomerase II inhibition. This mechanism highlights its potential as an anticancer agent by disrupting DNA replication processes .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Neuroprotective Effects : A study demonstrated that low doses of the compound improved cognitive function in animal models by enhancing neurotransmitter release through AChE inhibition. Higher doses, however, resulted in neurotoxicity, indicating a dose-dependent effect.

- Anticancer Applications : Research indicated that this compound exhibited significant cytotoxic effects on cancer cell lines through its action on topoisomerase II, suggesting its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Screening : In a synthesis study involving imidazole derivatives containing this compound, compounds showed promising antibacterial activity against various pathogens, including E. coli and Pseudomonas aeruginosa, at specific concentrations .

特性

IUPAC Name |

1-(2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCGPQZERFBGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521843 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-15-2 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。